molecular formula C15H24ClNO B12704194 (+-)-2-Amino-1-phenyl-3-nonanone hydrochloride CAS No. 7495-63-8

(+-)-2-Amino-1-phenyl-3-nonanone hydrochloride

Cat. No.: B12704194
CAS No.: 7495-63-8
M. Wt: 269.81 g/mol
InChI Key: XEJQRIRVWJTGNK-UHFFFAOYSA-N
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Description

(±)-2-Amino-1-phenyl-3-nonanone hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a nonanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-2-Amino-1-phenyl-3-nonanone hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted ketone with an amine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of (±)-2-Amino-1-phenyl-3-nonanone hydrochloride may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(±)-2-Amino-1-phenyl-3-nonanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

(±)-2-Amino-1-phenyl-3-nonanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (±)-2-Amino-1-phenyl-3-nonanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The phenyl group can participate in π-π interactions, further influencing the compound’s biological activity. The nonanone backbone provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-phenyl-3-hexanone hydrochloride
  • 2-Amino-1-phenyl-3-octanone hydrochloride
  • 2-Amino-1-phenyl-3-decanone hydrochloride

Uniqueness

(±)-2-Amino-1-phenyl-3-nonanone hydrochloride is unique due to its specific nonanone backbone, which provides distinct chemical and biological properties compared to its shorter or longer chain analogs. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

7495-63-8

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

2-amino-1-phenylnonan-3-one;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-2-3-4-8-11-15(17)14(16)12-13-9-6-5-7-10-13;/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3;1H

InChI Key

XEJQRIRVWJTGNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(CC1=CC=CC=C1)N.Cl

Origin of Product

United States

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